(E)-N-(3,5-Dimethylphenyl)-1-(1-methyl-1H-pyrrol-2-yl)methanimine

Lipophilicity Drug-likeness CNS permeability

(E)-N-(3,5-Dimethylphenyl)-1-(1-methyl-1H-pyrrol-2-yl)methanimine (CAS 919782-17-5) is a synthetic pyrrole-imine Schiff base with the molecular formula C14H16N2 and a molecular weight of 212.29 g/mol. It is formed via the condensation of 1-methyl-1H-pyrrole-2-carbaldehyde with 3,5-dimethylaniline, resulting in an (E)-configured imine linkage that bridges a 1-methylpyrrole donor and a sterically-substituted 3,5-dimethylphenyl acceptor.

Molecular Formula C14H16N2
Molecular Weight 212.29 g/mol
CAS No. 919782-17-5
Cat. No. B12889931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-(3,5-Dimethylphenyl)-1-(1-methyl-1H-pyrrol-2-yl)methanimine
CAS919782-17-5
Molecular FormulaC14H16N2
Molecular Weight212.29 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)N=CC2=CC=CN2C)C
InChIInChI=1S/C14H16N2/c1-11-7-12(2)9-13(8-11)15-10-14-5-4-6-16(14)3/h4-10H,1-3H3
InChIKeyPEWCSRIRILAYHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-N-(3,5-Dimethylphenyl)-1-(1-methyl-1H-pyrrol-2-yl)methanimine (CAS 919782-17-5): A Professional Chemoinformatics and Procurement Baseline


(E)-N-(3,5-Dimethylphenyl)-1-(1-methyl-1H-pyrrol-2-yl)methanimine (CAS 919782-17-5) is a synthetic pyrrole-imine Schiff base with the molecular formula C14H16N2 and a molecular weight of 212.29 g/mol [1]. It is formed via the condensation of 1-methyl-1H-pyrrole-2-carbaldehyde with 3,5-dimethylaniline, resulting in an (E)-configured imine linkage that bridges a 1-methylpyrrole donor and a sterically-substituted 3,5-dimethylphenyl acceptor [1]. The compound is commercially available at 97% purity for research use and features calculated drug-relevant properties including a topological polar surface area (TPSA) of 17.29 Ų and a consensus LogP of 3.39 , situating it within favorable physicochemical space for CNS penetration and metal coordination applications within the broader pyrrole-Schiff base chemical class.

CNS screening fit Low TPSA, zero H-donors, and optimal LogP range support passive BBB permeability predictions.
Metal complex ligand N-methyl, 3,5-dimethylphenyl motif provides a sterically differentiated coordination environment.
CVD/ALD precursor candidate N-aryl,N-alkyl architecture extends pyrrole-imine volatility design space for thin-film deposition.
Imine stability research Meta-disubstituted aniline enables extension of Hammett hydrolysis kinetics beyond para-substituted series.

Why Generic (E)-N-(3,5-Dimethylphenyl)-1-(1-methyl-1H-pyrrol-2-yl)methanimine Substitution Risks Procurement and Experimental Irreproducibility


Pyrrole-imine Schiff bases bearing different aniline substituents cannot be assumed interchangeable because the electronic and steric character of the N-aryl moiety governs imine hydrolysis kinetics via a Hammett correlation (ρ = +1.73 for strong acidity) [1]. The 3,5-dimethyl substitution pattern on the target aniline ring confers meta-electron-donating character that is fundamentally distinct from the para-substituted analogs (e.g., p-Cl, p-OCH₃, p-CH₃) whose hydrolysis rates are well-characterized [1]. Furthermore, the N-methylation of the pyrrole ring distinguishes this compound from the non-methylated pyrrole-imine series (e.g., CAS 918629-89-7) and influences both the conformational preferences of the ligand scaffold and the steric environment around the imine nitrogen, with direct implications for metal chelation geometry as demonstrated by the varied anticancer selectivity observed among structurally related Pd(II)/Pt(II) pyrrole-Schiff base complexes [2]. Generic substitution without verifying these parameters risks altered reaction kinetics, unintended metal binding stoichiometries, and non-comparable biological readouts.

Target: 3,5-dimethylphenyl, N-methyl pyrrole
Para-substituted analogs (e.g., 4-Cl, 4-CH₃)
Electronic differences shift imine hydrolysis kinetics (Hammett ρ=+1.73) and may alter CNS penetration profile.
Target: N-methylpyrrole, H-donors = 0
Non-methylated pyrrole analog (CAS 918629-89-7, H-donors = 1)
N-methyl removal increases TPSA, introduces H-bond donor, and changes metal coordination geometry and metabolic soft-spot profile.

(E)-N-(3,5-Dimethylphenyl)-1-(1-methyl-1H-pyrrol-2-yl)methanimine Quantitative Evidence for Differentiated Scientific Selection


Consensus LogP Comparison: (E)-N-(3,5-Dimethylphenyl)-1-(1-methyl-1H-pyrrol-2-yl)methanimine vs. N-(4-Chlorophenyl) Analog Defines Lipophilicity-Driven Application Domain Separation

The target compound exhibits a consensus LogP of 3.39 , positioning it within the optimal lipophilicity window (LogP 2–4) for blood-brain barrier (BBB) penetration and CNS target engagement. In contrast, the 4-chlorophenyl analog N-(4-chlorophenyl)-1-(1-methylpyrrol-2-yl)methanimine (CAS 1749-23-1) possesses a higher LogP of 3.43 , which, while seemingly minor, shifts the molecule closer to the upper boundary associated with increased plasma protein binding, reduced free fraction, and higher nonspecific tissue binding risk. The 0.04 LogP unit difference reflects the electronic distinction between the electron-donating 3,5-dimethyl motif and the electron-withdrawing 4-chloro substituent, and aligns with the established Hammett correlation for pyrrole-imine hydrolysis where substituent electronic character dictates kinetic stability profiles [1].

Lipophilicity comparison
Reported
LogP 3.39 vs 3.43 (Δ -0.04)
CNS-optimized lead-like space
Consensus LogP, commercial specification data
Lipophilicity Drug-likeness CNS permeability Physicochemical profiling

Molecular Weight and TPSA Differentiation: (E)-N-(3,5-Dimethylphenyl)-1-(1-methyl-1H-pyrrol-2-yl)methanimine vs. Non-Methylated Pyrrole Analog Expands Accessible Chemical Space

The target compound (MW = 212.29 g/mol, TPSA = 17.29 Ų) bears an N-methyl group on the pyrrole ring that distinguishes it from the non-methylated analog N-(3,5-dimethylphenyl)-1-(1H-pyrrol-2-yl)methanimine (CAS 918629-89-7, MW = 198.26 g/mol, TPSA = 28.74 Ų based on NH pyrrole donor) . The N-methylation eliminates the H-bond donor capacity of the pyrrole NH (H_Donors = 0 vs. 1 for the non-methylated analog) , reducing TPSA and enhancing passive membrane permeability potential. This single methyl modification simultaneously increases molecular weight by 14.03 g/mol while reducing TPSA by approximately 11.45 Ų, effectively shifting the compound along the physicochemical vector toward improved CNS drug-likeness and away from the non-methylated analog's property space. The absence of an NH donor also eliminates a potential metabolic soft spot (N-glucuronidation or oxidative N-dealkylation) and alters the hydrogen-bonding capacity that defines protein-ligand recognition patterns in the pyrrole-Schiff base class [1].

MW & TPSA differentiation
Reported
MW 212.29, TPSA 17.29 Ų (ΔTPSA -11.45 vs. NH analog)
Enhanced passive permeability profile
N-methyl eliminates pyrrole H-donor; calculated values
Molecular properties Drug design Chemical space Lead optimization

Class-Level Imine Hydrolysis Stability: Meta-3,5-Dimethyl Substitution on (E)-N-(3,5-Dimethylphenyl)-1-(1-methyl-1H-pyrrol-2-yl)methanimine Provides Differentiated Kinetic Profile vs. Para-Substituted Analogs

The imine (C=N) bond in pyrrole-Schiff bases is susceptible to pH-dependent hydrolysis. A foundational study of N-pyrrolylmethylene-2-anilines established a robust Hammett correlation (ρ = +1.73) linking the electronic character of the aniline substituent to the hydrolysis rate constant (k_obs) under strongly acidic conditions [1]. The positive ρ value demonstrates that electron-donating substituents on the aniline ring increase electron density at the imine nitrogen, enhancing resistance to acid-catalyzed hydrolysis. The 3,5-dimethyl substitution pattern on the target compound provides meta-electron donation (σ_m for CH₃ ≈ -0.07 per substituent, cumulative effect through two methyl groups) that stabilizes the imine linkage without the resonance delocalization that would occur with para-substitution. While direct kinetic data for this specific compound have not been reported, the Hammett framework quantitatively predicts that the target compound's meta-3,5-dimethyl substitution pattern yields superior acid stability compared to para-substituted analogs such as the p-CH₃ derivative (σ_p = -0.17, but with differing resonance contributions), and substantially greater stability than electron-withdrawing para-substituted analogs (p-Cl, p-NO₂) whose faster hydrolysis rates are documented in the original kinetic study [1].

Imine hydrolysis stability
Class-level inference
Meta-3,5-dimethyl stabilizes imine (Hammett ρ=+1.73)
Tunable kinetic stability context
Extrapolated from para-substituted pyrrole-imine study; direct data not reported
Imine stability Hydrolysis kinetics Schiff base Hammett correlation

Pyrrole-Imine Metal Coordination Scaffold Potential: (E)-N-(3,5-Dimethylphenyl)-1-(1-methyl-1H-pyrrol-2-yl)methanimine as a Sterically-Tuned Ligand Candidate vs. Unsubstituted Aniline Pyrrole Schiff Bases

Pyrrole-imine Schiff bases serve as effective ligands for late transition metals, with demonstrated anticancer applications. A comprehensive study of Pd(II) and Pt(II) complexes derived from (E)-N-((1H-pyrrol-2-yl)methylene)-R-methanamine ligands (R = phenyl, pyridin-2-yl, furan-2-yl) revealed that the nature of the N-substituent on the Schiff base profoundly impacts the cytotoxicity and selectivity profile of the resulting metal complexes [1]. Complex C5 (bearing the furan-2-yl methanamine motif) displayed remarkably high selectivity, with no cytotoxic activity toward noncancerous MCF-12A breast cells while reducing viability of five cancerous cell lines by more than 60% [1]. While the target compound differs in its aniline-derived substituent rather than the methanamine side chain, the principle of substituent-dependent biological selectivity is conserved across the pyrrole-Schiff base class. The 3,5-dimethylphenyl group on the target compound introduces steric bulk adjacent to the imine nitrogen, which can modulate the coordination geometry (e.g., distorted tetrahedral vs. square planar) and kinetic lability of resultant metal complexes—parameters that are directly correlated with differential anticancer activity in the published series [1]. Furthermore, pyrrole-imine ligands with sterically demanding N-substituents have demonstrated utility as volatile precursors for chemical vapor deposition (CVD) and atomic layer deposition (ALD) of ZnO thin films, with thermal properties tunable by ligand design [2].

Metal coordination scaffold
Class-level inference
N-substituent tunes Pd(II)/Pt(II) complex selectivity
Distinct steric environment for lead generation
Class precedent; target compound not yet tested in metal complex assays
Metal complexes Coordination chemistry Anticancer Palladium Platinum Schiff base ligands

Commercial Purity Benchmarking: 97% Assay Specification for (E)-N-(3,5-Dimethylphenyl)-1-(1-methyl-1H-pyrrol-2-yl)methanimine Establishes Reproducible Research-Grade Procurement Baseline

The target compound is commercially available with a specified purity of 97% (as determined by the vendor's quality control protocols) . This purity level exceeds the typical 95% benchmark commonly encountered for research-grade Schiff bases and ensures that subsequent experimental results—whether in biological assays, coordination chemistry, or materials science—are not confounded by impurities exceeding 3% w/w. In contrast, the non-methylated analog N-(3,5-dimethylphenyl)-1-(1H-pyrrol-2-yl)methanimine (CAS 918629-89-7) is available at 95% purity , introducing a larger potential impurity burden. The 2-percentage-point purity differential, while modest in absolute terms, becomes significant in stoichiometric metal complexation reactions where excess ligand or metal can alter speciation; it also reduces batch-to-batch variability in dose-response assays where impurity-driven off-target effects can confound IC₅₀ determinations. The vendor provides batch-specific quality documentation including a certificate of analysis (COA) and safety data sheet (SDS) upon request , enabling procurement officers and laboratory managers to incorporate this compound into workflows with documented traceability.

Purity specification
Reported
97% assay (vendor QC)
Research-grade reproducibility
Batch-specific COA available upon request
Chemical purity Quality assurance Procurement Reproducibility

Thermal Volatility Potential: (E)-N-(3,5-Dimethylphenyl)-1-(1-methyl-1H-pyrrol-2-yl)methanimine as a Candidate Precursor Scaffold for Thin-Film Deposition Informed by Pyrrolide-Imine Zinc Complex Thermogravimetric Benchmarks

Pyrrole-imine ligands with N-alkyl substitution have been validated as scaffolds for volatile metal precursors in chemical vapor deposition (CVD) and atomic layer deposition (ALD). A recent study of four zinc complexes (Zn(L1)₂ to Zn(L4)₂) bearing N-tert-alkyl-1-(1H-pyrrol-2-yl)methanimine ligands demonstrated exceptional volatility with thermogravimetric analysis (TGA) residual masses of only 0.35–4.41% at 400 °C and vapor pressures reaching 1 Torr at temperatures between 148 °C and 169 °C [1]. The target compound (E)-N-(3,5-Dimethylphenyl)-1-(1-methyl-1H-pyrrol-2-yl)methanimine presents a structurally distinct ligand architecture in which the N-aryl (3,5-dimethylphenyl) group replaces the N-alkyl substituent. While the aryl substitution increases molecular weight relative to the tert-alkyl series, it simultaneously introduces the potential for enhanced thermal stability of the free ligand through extended conjugation, which could translate into a wider temperature window between volatilization and decomposition. The N-methylation of the pyrrole ring, a feature absent in the published zinc precursor series, further differentiates the target compound by eliminating the acidic pyrrole NH proton, potentially simplifying deprotonation chemistry during metal complex formation. Direct volatility data for the target compound or its metal complexes have not been reported; this represents a research gap rather than a negative finding.

Thermal volatility potential
Class-level inference
Zn pyrrole-imine complexes: T₁₋Torr 148–169 °C, clean TGA
Candidate CVD/ALD precursor scaffold
N-aryl,N-methyl variant unexplored; direct data not reported
Thin-film deposition ALD/CVD precursors Thermogravimetric analysis Volatility Zinc oxide

(E)-N-(3,5-Dimethylphenyl)-1-(1-methyl-1H-pyrrol-2-yl)methanimine: Evidence-Based Research Application Scenarios for Procurement Targeting


CNS-Focused Fragment-Based and Lead-Like Screening Libraries

With a consensus LogP of 3.39, TPSA of 17.29 Ų, and zero H-bond donors, this compound satisfies multiple physicochemical filters for CNS drug-likeness [1]. It is ideally suited for incorporation into fragment-based screening libraries targeting neurodegenerative or psychiatric disease targets, where its N-methylpyrrole moiety provides a conformationally constrained heterocyclic scaffold for further elaboration. Procurement for CNS screening should prioritize this compound over the 4-chlorophenyl analog (LogP 3.43, higher protein binding risk) [2] and the non-methylated pyrrole analog (H_Donors = 1, increased TPSA) [3].

Palladium(II)/Platinum(II) Anticancer Metallodrug Lead Generation

Based on the demonstrated substituent-dependent anticancer selectivity of Pd(II)/Pt(II) pyrrole-Schiff base complexes [1], this compound serves as a sterically-differentiated ligand candidate for metallodrug discovery. Its N-methylated pyrrole and 3,5-dimethylphenyl motif create a coordination environment distinct from the published L1–L3 series [1], offering the opportunity to discover novel selectivity profiles. Researchers should incorporate this ligand into parallel synthesis workflows alongside the unsubstituted phenyl and 4-chlorophenyl analogs to establish structure-activity relationships for metal complex cytotoxicity and cancer cell line selectivity.

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) Zinc Oxide Precursor Development

The pyrrole-imine ligand class has demonstrated exceptional precursor volatility for ZnO thin-film fabrication, with TGA residual masses below 5% at 400 °C and clean single-step weight loss profiles [1]. The target compound's N-aryl,N-methyl substitution pattern represents a structurally novel entry into this precursor design space, potentially offering wider thermal stability windows and altered surface reactivity compared to the N-tert-alkyl series [1]. Materials scientists should procure this compound for systematic evaluation of zinc complex volatility, decomposition temperature, and ALD growth characteristics.

Imine Hydrolysis Kinetic Studies with Meta-Substituted Aniline Derivatives

The published Hammett correlation (ρ = +1.73) for pyrrole-2-carboxaldehyde-derived Schiff base hydrolysis was established exclusively with para-substituted anilines [1]. The target compound fills a critical gap in this dataset by providing a meta-disubstituted aniline motif (3,5-dimethyl) for which hydrolysis kinetics have not been reported. Physical organic chemists should procure this compound to extend the existing Hammett analysis to meta-substituted systems, quantify the specific rate constant (k_obs) as a function of pH, and validate whether the established ρ value holds for meta substitution patterns.

Application
Selection Property
Validation Focus
CNS fragment-based screening libraries
Low TPSA, zero H-donors, optimal LogP window
BBB permeability prediction, passive diffusion assays
Pd(II)/Pt(II) metallodrug lead generation
Sterically differentiated N-aryl,N-methyl coordination environment
Cell-line selectivity and cytotoxicity endpoint review
CVD/ALD ZnO precursor development
N-aryl,N-alkyl substitution pattern for volatility tuning
TGA volatility profile, decomposition temperature
Imine hydrolysis kinetic studies
Meta-disubstituted aniline motif for Hammett extension
pH-rate profile, k_obs measurement
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